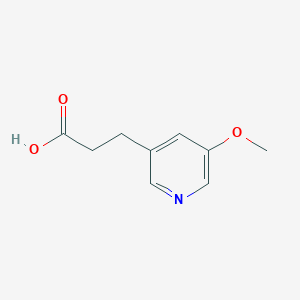

3-(5-Methoxypyridin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-methoxypyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNFHDVAEVPXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256825-62-3 | |

| Record name | 3-(5-methoxypyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Synthetic Routes to 3-Substituted Pyridinepropanoic Acids: An Application Guide

Introduction: The Significance of 3-Substituted Pyridinepropanoic Acids in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous blockbuster pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its modulation of physicochemical properties like solubility and bioavailability make it a highly sought-after structural motif.[1] When combined with a propanoic acid side chain at the 3-position, the resulting 3-substituted pyridinepropanoic acid framework becomes a critical pharmacophore for a range of biological targets. These structures are integral to the development of novel therapeutics, including antibacterial agents and anti-inflammatory drugs.[2][3][4]

This application note provides a comprehensive overview of robust and versatile synthetic strategies for accessing this important class of molecules. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested protocols, and offer insights into the selection of the optimal synthetic pathway based on available starting materials, desired substitution patterns, and scalability.

Strategic Overview of Synthetic Pathways

The construction of 3-substituted pyridinepropanoic acids can be broadly categorized into two primary strategies:

-

Side-Chain Construction on a Pre-formed Pyridine Ring: This is the most common approach, where the three-carbon propanoic acid chain is built upon a functionalized pyridine precursor. Key methods include the Knoevenagel-Doebner condensation, palladium-catalyzed cross-coupling reactions (e.g., Heck reaction), and malonic ester synthesis.

-

Pyridine Ring Formation: In some cases, the pyridine ring itself is constructed with the propanoic acid side chain already incorporated into one of the acyclic precursors. While powerful, these methods are often more complex and less convergent.

This guide will focus on the first, more modular, and widely applicable strategy. We will present three primary, validated synthetic routes.

Route 1: Knoevenagel-Doebner Condensation and Subsequent Reduction

This classical yet highly effective route builds the carbon backbone through a two-step sequence starting from the readily available pyridine-3-carboxaldehyde. The key steps are a base-catalyzed condensation followed by catalytic hydrogenation.

Mechanistic Rationale

The synthesis begins with a Knoevenagel-Doebner condensation.[5][6] Pyridine-3-carboxaldehyde is reacted with malonic acid. Pyridine is often used as both the solvent and the weak base catalyst, which facilitates the deprotonation of malonic acid to form a nucleophilic enolate.[7][8] This enolate then attacks the aldehyde carbonyl. The resulting intermediate undergoes dehydration and decarboxylation in situ to yield trans-3-(3-pyridyl)acrylic acid.[6] The final step is the reduction of the carbon-carbon double bond. This is typically achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere to yield the saturated propanoic acid.[9]

Workflow Diagram

Caption: Knoevenagel-Doebner condensation followed by hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of trans-3-(3-Pyridyl)acrylic Acid [10]

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carboxaldehyde (10.7 g, 100 mmol) and malonic acid (12.5 g, 120 mmol).

-

Solvent & Catalyst: Add 30 mL of pyridine to the flask. The pyridine acts as both the solvent and the catalyst. Add a few drops of piperidine (~0.5 mL) to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes), observing the consumption of the aldehyde.

-

Work-up & Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of cold water while stirring. The product will precipitate as a pale yellow solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The crude trans-3-(3-pyridyl)acrylic acid is often of sufficient purity for the next step. If required, recrystallization from ethanol/water can be performed. Typical yields are in the range of 85-95%.

Step 2: Hydrogenation to 3-(Pyridin-3-yl)propanoic Acid

-

Reagents & Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the crude trans-3-(3-pyridyl)acrylic acid (14.9 g, 100 mmol) in 150 mL of ethanol or methanol.

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, ~3 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Scientist's Note: Pd/C is pyrophoric. Handle with care and do not allow it to dry in the air. Wetting the catalyst with a small amount of solvent before addition is a good safety practice.

-

-

Reaction: Seal the vessel and purge several times with hydrogen gas. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

-

Execution: Stir the reaction mixture vigorously at room temperature for 12-16 hours, or until hydrogen uptake ceases.

-

Work-up & Isolation: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (2 x 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent system like ethanol/ether to afford 3-(pyridin-3-yl)propanoic acid as a white solid. Typical yields are >90%.

Route 2: Palladium-Catalyzed Heck Coupling and Reduction

This modern approach offers excellent functional group tolerance and is particularly useful for creating substituted propanoic acid esters, which can then be hydrolyzed. It utilizes a palladium-catalyzed coupling between a 3-halopyridine and an acrylate ester.

Mechanistic Rationale

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation.[11] The catalytic cycle typically begins with the oxidative addition of a palladium(0) complex to the 3-halopyridine (e.g., 3-bromopyridine) to form a Pd(II) species.[12] This is followed by migratory insertion of the acrylate ester into the pyridine-palladium bond.[12] A subsequent β-hydride elimination step releases the product, ethyl 3-(pyridin-3-yl)acrylate, and regenerates a palladium hydride species. Reductive elimination with the base present in the reaction mixture regenerates the active Pd(0) catalyst.[13] The resulting α,β-unsaturated ester is then reduced via catalytic hydrogenation, and the ester is hydrolyzed to the carboxylic acid.

Workflow Diagram

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-(5-Methoxypyridin-3-yl)propanoic Acid in Modern Drug Discovery

Introduction: The Value of Substituted Heterocyclic Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount to the successful development of novel therapeutics. These scaffolds provide a three-dimensional architecture that can effectively probe the intricate binding pockets of biological targets. Among these, 3,5-disubstituted pyridines have emerged as a privileged motif, offering a versatile platform for tuning physicochemical properties and directing molecular interactions. This guide provides a detailed exploration of 3-(5-Methoxypyridin-3-yl)propanoic acid , a key synthetic intermediate whose structural features—a nucleophilic methoxy group, a modifiable carboxylic acid handle, and the inherent polarity of the pyridine ring—make it an invaluable tool for researchers in drug discovery and development.

This document will elucidate the synthesis, characterization, and strategic applications of this intermediate, providing both the theoretical underpinnings and practical, field-tested protocols to empower scientists in their synthetic campaigns.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a building block's physical and chemical characteristics is fundamental to its effective application. The properties of 3-(5-Methoxypyridin-3-yl)propanoic acid are summarized below. Data for the closely related analog, 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid, is included for comparative purposes, as it provides a reasonable approximation of the parent compound's characteristics.[1]

| Property | Value (Estimated for 3-(5-Methoxypyridin-3-yl)propanoic acid) | Value (Computed for 2-methyl analog)[1] |

| Molecular Formula | C₉H₁₁NO₃ | C₁₀H₁₃NO₃ |

| Molecular Weight | 181.19 g/mol | 195.21 g/mol |

| XLogP3 | ~1.0 | 1.2 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 3 | 4 |

The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the pyridine nitrogen, the methoxy oxygen, and the carbonyl oxygen) within a compact framework allows for a diverse range of potential interactions with biological targets. The methoxy group, in particular, can serve to modulate lipophilicity and can act as a key binding element.

Strategic Placement in Synthetic Pathways

3-(5-Methoxypyridin-3-yl)propanoic acid serves as a critical node in the synthesis of more complex molecules. Its bifunctional nature allows for a variety of subsequent chemical transformations.

Caption: Synthetic pathways originating from 3-(5-Methoxypyridin-3-yl)propanoic acid.

Protocol 1: Synthesis of 3-(5-Methoxypyridin-3-yl)propanoic Acid

The synthesis of the title compound can be approached through a multi-step sequence, leveraging established palladium-catalyzed cross-coupling reactions followed by functional group manipulations. A plausible and robust route is detailed below, adapted from methodologies for similar 3,5-disubstituted pyridines and propanoic acid derivatives.

Caption: A plausible synthetic workflow for 3-(5-Methoxypyridin-3-yl)propanoic acid.

Step-by-Step Methodology:

Part A: Synthesis of Ethyl 3-(5-methoxypyridin-3-yl)acrylate

-

Rationale: This initial phase constructs the core carbon skeleton. A Heck reaction between an appropriately substituted pyridine and ethyl acrylate is a convergent and efficient approach.

-

Procedure:

-

To a solution of 3-bromo-5-methoxypyridine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add ethyl acrylate (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a phosphine ligand such as P(o-tolyl)₃ (0.1 eq), and a base such as triethylamine (2.5 eq).

-

Degas the mixture with argon or nitrogen and heat to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3-(5-methoxypyridin-3-yl)acrylate.

-

Part B: Synthesis of Ethyl 3-(5-methoxypyridin-3-yl)propanoate

-

Rationale: The carbon-carbon double bond of the acrylate is selectively reduced without affecting the pyridine ring. Catalytic hydrogenation is the standard and most effective method for this transformation.

-

Procedure:

-

Dissolve ethyl 3-(5-methoxypyridin-3-yl)acrylate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield ethyl 3-(5-methoxypyridin-3-yl)propanoate, which is often pure enough for the next step. A commercial source for a similar ester, ethyl 3-(5-methoxypyridin-2-yl)propanoate, exists, suggesting the feasibility of this synthesis.[2]

-

Part C: Synthesis of 3-(5-Methoxypyridin-3-yl)propanoic Acid

-

Rationale: The final step is a standard saponification (ester hydrolysis) to liberate the desired carboxylic acid.

-

Procedure:

-

Dissolve the ethyl 3-(5-methoxypyridin-3-yl)propanoate (1.0 eq) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1M HCl.

-

A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the product into a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(5-methoxypyridin-3-yl)propanoic acid.

-

Application Note: Amide Coupling for Kinase Inhibitor Scaffolds

Context: The methoxypyridine moiety is a common feature in a variety of kinase inhibitors, where it often engages in crucial hydrogen bonding interactions within the ATP-binding site. For instance, derivatives of sulfonamide methoxypyridine have been developed as potent PI3K/mTOR dual inhibitors.[3] The propanoic acid handle of our title compound provides a direct and versatile attachment point for building out complex molecular architectures through amide bond formation.

Objective: To synthesize a diverse library of amide derivatives from 3-(5-Methoxypyridin-3-yl)propanoic acid for screening against a panel of protein kinases.

Protocol 2: Parallel Amide Library Synthesis

-

Rationale: Amide coupling is one of the most frequently employed reactions in medicinal chemistry.[4] The use of modern coupling reagents allows for mild and efficient bond formation between a carboxylic acid and a diverse range of amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and often provides high yields.

-

Materials:

-

3-(5-Methoxypyridin-3-yl)propanoic acid

-

A library of primary and secondary amines (e.g., substituted anilines, benzylamines, heterocyclic amines)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

96-well reaction block

-

-

Procedure (for a single well, scalable):

-

To a well containing a solution of 3-(5-Methoxypyridin-3-yl)propanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of the desired amine (1.05 eq) in DMF to the activated acid mixture.

-

Seal the reaction block and allow it to shake at room temperature for 8-16 hours.

-

Monitor the reaction for completion via LC-MS analysis of a small aliquot.

-

Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the desired amide product.

-

Self-Validation and Causality:

-

Pre-activation: The initial reaction between the carboxylic acid, HATU, and DIPEA forms a highly reactive O-acylisourea intermediate. This step is crucial for efficient coupling, especially with less nucleophilic amines.

-

Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid proton, facilitating the reaction without competing as a nucleophile.

-

Stoichiometry: A slight excess of the amine and coupling reagent ensures that the limiting carboxylic acid is fully consumed.

-

Solvent: Anhydrous DMF is an excellent polar aprotic solvent that solubilizes the reactants and reagents and does not interfere with the reaction.

Conclusion

3-(5-Methoxypyridin-3-yl)propanoic acid represents a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its strategic combination of a modifiable carboxylic acid, an electron-rich methoxy-substituted pyridine ring, and favorable physicochemical properties makes it an ideal starting point for the construction of libraries targeting a wide range of therapeutic targets, particularly protein kinases. The protocols and insights provided herein are designed to serve as a robust foundation for researchers aiming to leverage this powerful building block in their drug discovery endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81896186, 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid. Retrieved from [Link].

-

Monteiro, N., et al. (2007). Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. Synfacts, 2007(4), 0371–0371. Available at: [Link].

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753. Available at: [Link].

-

PrepChem (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link].

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link].

-

HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link].

Sources

- 1. 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid | C10H13NO3 | CID 81896186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1427454-48-5|Ethyl 3-(5-methoxypyridin-2-yl)propanoate|BLD Pharm [bldpharm.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of Methoxypyridine Derivatives in Anticancer Research: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Methoxypyridine Scaffolds in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives, particularly methoxypyridine compounds, have garnered significant attention in anticancer research due to their ability to modulate the activity of key oncogenic pathways with high potency and selectivity. The incorporation of a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing its metabolic stability, cell permeability, and target-binding affinity. This technical guide provides an in-depth exploration of the application of methoxypyridine derivatives in anticancer research, detailing their mechanisms of action, providing field-proven experimental protocols, and presenting a curated collection of efficacy data.

Mechanisms of Action: Targeting Key Cancer Vulnerabilities

Methoxypyridine derivatives exert their anticancer effects through a variety of mechanisms, primarily by targeting protein kinases and the microtubule network, both of which are critical for cancer cell proliferation, survival, and metastasis.

Inhibition of Oncogenic Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Methoxypyridine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a critical role in cell cycle progression, apoptosis, and drug resistance.[2] Overexpression of PIM kinases is observed in a wide range of hematological and solid tumors.[3]

PIM-1 Signaling Pathway and Inhibition by Methoxypyridine Derivatives

PIM-1 kinase, a key player in cell survival and proliferation, is a downstream effector of the JAK/STAT pathway. Upon activation, PIM-1 phosphorylates a number of downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis. PIM-1 also phosphorylates cell cycle regulators like p21Cip1/Waf1 and p27Kip1, leading to their inactivation and promoting cell cycle progression.[4] Methoxypyridine-containing inhibitors can block the ATP-binding pocket of PIM-1, preventing the phosphorylation of its substrates and thereby inducing apoptosis and cell cycle arrest.[5]

Figure 1: PIM-1 Signaling Pathway Inhibition.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that are pivotal for tumor growth and angiogenesis, respectively. Dual inhibition of these receptors is a highly effective anticancer strategy. Several methoxypyridine derivatives have been designed to target both EGFR and VEGFR-2.

Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape.[6] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making them a validated target for anticancer drugs.[7] Certain methoxypyridine derivatives act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin and preventing the formation of microtubules.[8][9]

Workflow for Evaluating Tubulin Polymerization Inhibitors

The evaluation of a potential tubulin polymerization inhibitor involves a series of in vitro and cell-based assays to confirm its mechanism of action and cellular effects.

Figure 2: Experimental workflow for tubulin inhibitors.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key experiments in the evaluation of methoxypyridine derivatives as anticancer agents.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Methoxypyridine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the methoxypyridine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve fitting software.

Protocol 2: PIM-1 Kinase Inhibition Assay

This protocol describes a general kinase inhibition assay that can be adapted for PIM-1.

Materials:

-

Recombinant PIM-1 kinase

-

PIM-1 substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

Methoxypyridine derivative

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the methoxypyridine derivative in kinase assay buffer. Prepare a solution of PIM-1 kinase and substrate in kinase assay buffer.

-

Kinase Reaction: In a 96-well plate, add the methoxypyridine derivative solution, followed by the PIM-1 kinase/substrate solution.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for 1 hour.

-

Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure Luminescence: Read the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

-

Purified tubulin

-

GTP

-

Polymerization buffer

-

Methoxypyridine derivative

-

Temperature-controlled microplate reader

Procedure:

-

Reaction Setup: On ice, prepare the tubulin solution in polymerization buffer containing GTP.

-

Compound Addition: Add the methoxypyridine derivative or a control compound (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the tubulin solution.

-

Initiate Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate and immediately place it in a microplate reader set to 37°C.

-

Monitor Polymerization: Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Protocol 4: In Vivo Efficacy Evaluation in a Xenograft Model

This protocol outlines a general procedure for assessing the antitumor efficacy of a methoxypyridine derivative in a mouse xenograft model.[6][8]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

Methoxypyridine derivative formulated for in vivo administration

-

Vehicle control

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the methoxypyridine derivative and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative methoxypyridine derivatives against various cancer cell lines.

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | PIM-1 | MCF-7 (Breast) | 0.5 | [11] |

| HepG2 (Liver) | 5.27 | [11] | ||

| Compound B | EGFR/VEGFR-2 | HepG2 (Liver) | 0.209 (EGFR), 0.195 (VEGFR-2) | [12] |

| MCF-7 (Breast) | Not specified | [12] | ||

| Compound C | Tubulin | A549 (Lung) | 0.02 | [13] |

| MCF-7 (Breast) | 0.016 | [13] |

Structure-Activity Relationship (SAR) Insights

The anticancer potency of methoxypyridine derivatives is significantly influenced by the position and substitution pattern of the methoxy group, as well as the nature of other substituents on the pyridine ring.

-

Position of the Methoxy Group: Studies have shown that the position of the methoxy group on the pyridine ring is critical for kinase inhibitory activity. For instance, in a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, a 5-methoxy-3-pyridinyl analogue was found to be significantly more potent as a PIKfyve inhibitor than its 4-methoxy or 6-methoxy counterparts.[10]

-

Substituents on the Pyridine Ring: The introduction of other functional groups on the pyridine scaffold can modulate the compound's activity. For example, in a series of substituted pyridones as PIM-1 inhibitors, a complex hydrogen bond network involving the inhibitor, water molecules, and the kinase's catalytic core was found to be crucial for high potency.[14]

-

Overall Molecular Conformation: The three-dimensional shape of the molecule plays a vital role in its interaction with the target protein. For tubulin inhibitors, the relative orientation of the methoxyphenyl ring and other aromatic moieties is critical for fitting into the colchicine-binding pocket.[8]

Conclusion and Future Directions

Methoxypyridine derivatives represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to potently and selectively inhibit key oncogenic targets like PIM kinases and tubulin makes them attractive candidates for further development. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold. Future research should focus on optimizing the drug-like properties of these compounds, exploring novel combination therapies, and identifying predictive biomarkers to guide their clinical application.

References

-

El-Gamal, M. I., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47305–47323. [Link]

-

Qian, K. C., et al. (2006). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 16(13), 3462-3467. [Link]

-

Wang, Y., et al. (2018). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. European Journal of Medicinal Chemistry, 157, 100-111. [Link]

-

Romagnoli, R., et al. (2019). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Journal of Medicinal Chemistry, 62(17), 7765-7789. [Link]

-

National Cancer Institute. (n.d.). Data. DTP. [Link]

-

Zhang, Y., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 109-116. [Link]

-

Inoue, M., et al. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 13, 1125741. [Link]

-

Yousef, R. G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-80. [Link]

-

National Center for Biotechnology Information. (n.d.). Gene Result PIM1. NCBI. [Link]

-

Boezio, A. A., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7069-7081. [Link]

-

Nguyen, V. H., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 102, 364-375. [Link]

-

Falomir, E., et al. (2018). Effects on tubulin polymerization and down-regulation of c-Myc, hTERT and VEGF genes by colchicine haloacetyl and haloaroyl derivatives. European Journal of Medicinal Chemistry, 150, 836-845. [Link]

-

Bharti, S. K., & Singh, S. K. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 234-250. [Link]

-

Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

-

van der Schaar, H. M., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(23), 8206. [Link]

-

El-Awady, R., et al. (2022). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Bioorganic Chemistry, 125, 105856. [Link]

-

National Cancer Institute. (n.d.). NCI-60 Molecular Targets. DTP. [Link]

-

Xu, D., et al. (2014). Use of regulators and inhibitors of Pim-1, a serine/threonine kinase, for tumour therapy (Review). Oncology Letters, 7(5), 1344-1348. [Link]

-

Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. [Link]

-

Ghosh, S., & Cho, S. J. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Molecular Graphics and Modelling, 114, 108189. [Link]

-

Liu, X., et al. (2015). Pim-1 knockdown leads to induction of apoptosis. Oncotarget, 6(11), 9323-9335. [Link]

-

Paruch, K., et al. (2023). Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel. International Journal of Molecular Sciences, 24(18), 14175. [Link]

-

El-Sayed, M. A. A., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1276-1294. [Link]

-

Ghosh, S., & Cho, S. J. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society, 100(10), 101139. [Link]

-

National Cancer Institute. (n.d.). Obtaining Vialed and Plated Compounds from the NCI open collection. DTP. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.co.jp]

- 14. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Functionalization of the Pyridine Ring

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyridine scaffold. Pyridine's unique electronic properties—its electron-deficient nature and the presence of a basic nitrogen atom—make its functionalization a non-trivial task, often leading to challenges in reactivity, regioselectivity, and catalyst compatibility.[1][2]

This resource provides troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common issues encountered in the lab. The content is structured by reaction type to help you quickly identify solutions to your specific experimental challenges.

Structure of this Guide:

Decision-Making Workflow for Pyridine Functionalization

Choosing the correct strategy is critical for success. This workflow outlines the key decision points based on the desired substitution pattern and the nature of the starting material.

Caption: Workflow for the synthesis of 4-nitropyridine via an N-oxide intermediate.

Section 2: Nucleophilic Aromatic Substitution (NAS)

In stark contrast to EAS, the pyridine ring is activated towards nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. [3]The electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer-type intermediate formed during the reaction. [4]

Frequently Asked Questions & Troubleshooting

Q1: My Chichibabin amination (NaNH₂) is giving a low yield. What are the critical parameters?

A1: The Chichibabin reaction, which substitutes a hydride ion with an amino group, is a powerful but sensitive transformation. [5]Several factors can impact its efficiency:

-

Causality: The reaction involves the addition of the amide anion (NH₂⁻) to form a σ-adduct, followed by the elimination of a hydride ion (H⁻). [6]The hydride is a very poor leaving group, so its departure is often the rate-limiting step and is driven by the rearomatization of the ring and an irreversible acid-base reaction where the hydride deprotonates the product or ammonia. [6]

-

Troubleshooting:

-

Anhydrous Conditions: Sodium amide reacts violently with water. Ensure your solvent (e.g., toluene, xylene, or liquid ammonia) and pyridine are scrupulously dry.

-

Temperature: The reaction typically requires high temperatures (110-150°C in toluene) to proceed. Ensure your reaction is reaching and maintaining the target temperature.

-

Reaction Time: The reaction can be slow; monitor by TLC until the starting material is consumed.

-

Substrate Basicity: The ideal pKa range for the heterocyclic substrate is between 5 and 8. [5]Very electron-rich pyridines may be too basic, inhibiting the reaction, while very electron-poor ones might undergo other side reactions.

-

Q2: Why does NAS on a 3-halopyridine not proceed as readily as on 2- or 4-halopyridines?

A2: The regioselectivity is dictated by the stability of the intermediate. When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom. [4]This is a major stabilizing contribution. For attack at the C-3 position, no such resonance structure is possible, making the intermediate significantly higher in energy and the reaction less favorable. [7]

Comparative Reactivity Table

| Position of Attack | Stability of Intermediate | Key Resonance Contributor | Typical Outcome |

| C-2 / C-4 | High | Negative charge on Nitrogen | Favored reaction pathway [4] |

| C-3 | Low | No charge delocalization to N | Disfavored or requires benzyne-type mechanism with strong bases [3] |

Section 3: Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is a highly atom-economical strategy for modifying pyridines. [2]However, challenges include controlling regioselectivity and overcoming catalyst inhibition by the coordinating nitrogen atom. [8]

Frequently Asked Questions & Troubleshooting

Q1: My Pd-catalyzed C-H arylation is sluggish and gives a mixture of isomers. How can I improve selectivity and conversion?

A1: This is a common problem. The nitrogen lone pair can coordinate strongly to the transition metal center, potentially inhibiting catalytic activity. [8]Furthermore, without a directing group, the intrinsic electronic preferences of the pyridine ring often lead to mixtures of C2/C4 products in radical-type reactions (like the Minisci reaction) or C3 products in electrophilic-type pathways. [9][10]

-

Troubleshooting:

-

Use a Directing Group (DG): Installing a directing group (e.g., an amide, picolinamide, or other chelating group) at a position on the pyridine or a side chain is the most effective strategy. The DG chelates to the metal catalyst, delivering it to a specific C-H bond (usually ortho to the DG's attachment point), ensuring high regioselectivity. [11] * Leverage N-Oxide Strategy: Pyridine N-oxides can also serve as excellent substrates for Pd-catalyzed C-H functionalization, often directing arylation or alkenylation to the C-2 position. [11]The N-oxide can be removed post-functionalization.

-

Ligand and Additive Screening: The choice of ligand and additives (like Ag₂CO₃ or other oxidants) is crucial. Perform a screen of different phosphine or N-heterocyclic carbene (NHC) ligands to find one that balances catalyst activity and stability.

-

Q2: I'm attempting a Minisci (radical) alkylation and getting poor C4 selectivity. How can I favor the C4 product over the C2?

A2: The Minisci reaction involves the addition of a nucleophilic radical to the protonated pyridine ring. [9]Kinetically, the C2 position is often favored. Achieving C4 selectivity is a known challenge. [10]

-

Troubleshooting:

-

Steric Hindrance: One strategy is to install a bulky protecting or activating group on the nitrogen. This sterically blocks the C2 and C6 positions, forcing the incoming radical to attack the C4 position. [12] * Solvent and pH Effects: The C2:C4 ratio can be influenced by the solvent and the acidity of the medium. [13]Acidic conditions generally favor C2 addition. Experimenting with different solvents or buffering the pH might alter the selectivity.

-

Photoredox Catalysis: Modern photoredox methods offer milder conditions for radical generation and can sometimes provide different selectivity profiles compared to classical Minisci conditions. Explore recent literature for photocatalytic variants. [9]

-

Section 4: Deprotonation and Directed ortho-Metalation (DoM)

Direct deprotonation of pyridine C-H bonds using strong bases like organolithiums can be a powerful way to generate a pyridyl anion for subsequent reaction with an electrophile. However, this approach is complicated by the propensity of alkyllithiums to add nucleophilically to the C=N bond. [14][15]

Frequently Asked Questions & Troubleshooting

Q1: When I treat my substituted pyridine with n-BuLi, I get a complex mixture instead of the desired lithiated species. Why?

A1: Simple treatment of pyridine with n-BuLi often leads to nucleophilic addition at the C-2 position rather than deprotonation. [16]To achieve clean deprotonation, a Directed Metalation Group (DMG) is typically required. The DMG, a Lewis basic functional group (e.g., -CONEt₂, -OMe, -NHCOtBu), coordinates to the lithium base, directing deprotonation to the adjacent ortho position. [17]

-

Troubleshooting:

-

Install a DMG: If your substrate lacks a DMG, you must first install one. Powerful DMGs like tertiary amides are highly reliable for this purpose.

-

Use a Hindered Base: Non-nucleophilic, hindered lithium amide bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums as they are less likely to add to the ring. [16] * Temperature Control: These reactions must be performed at low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the pyridyl anion.

-

Key Considerations for Directed ortho-Metalation (DoM)

| Parameter | Rationale & Expert Insight |

| Choice of Base | n-BuLi: Prone to addition. Use only with powerful DMGs. s-BuLi/t-BuLi: More basic, but also more nucleophilic. Use with caution. LDA/LiTMP: Hindered and non-nucleophilic. Generally the best choice for pyridines. [16] |

| Directing Group | The strength of the DMG dictates the ease of metalation. Common DMGs in order of directing ability: -CONR₂ > -SO₂NR₂ > -OMe > -NR₂. [17] |

| Solvent | Tetrahydrofuran (THF) is the most common solvent. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates and accelerate the metalation. |

| Temperature | Crucial. Must be kept low (-78 °C) to prevent decomposition of the organolithium intermediate and unwanted side reactions. [14] |

Section 5: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like the Suzuki-Miyaura coupling are mainstays for C-C bond formation. However, using pyridyl-organometallics, especially 2-pyridylboron reagents, presents unique stability and reactivity challenges. [18]

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki coupling using 2-pyridylboronic acid is giving low yields. I suspect the boronic acid is decomposing.

A1: This is a well-documented problem known as the "2-pyridyl problem". 2-Pyridylboronic acids are notoriously unstable and prone to protodeborylation (cleavage of the C-B bond) under reaction conditions. [18]The proximity of the nitrogen lone pair is believed to facilitate this decomposition pathway.

-

Troubleshooting:

-

Use Boronate Esters: Instead of the boronic acid, use a more stable boronate ester, such as the pinacol ester (Bpin) or the MIDA ester. These are generally more robust.

-

Use Alternative Nucleophiles: Consider other 2-pyridyl organometallics that are more stable, such as 2-pyridylsilanes (Hiyama coupling) or 2-pyridylstannanes (Stille coupling). [18]Recently, 2-pyridyl sulfinates have also been shown to be effective coupling partners. [19] * Careful Base Selection: The choice of base is critical. Anhydrous K₃PO₄ or K₂CO₃ are often effective. Avoid aqueous bases where possible to minimize protodeborylation.

-

Ligand Choice: Use ligands that promote fast reductive elimination, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHC ligands. This can help the desired coupling outcompete the decomposition pathway.

-

Q2: I am trying to perform a sequential cross-coupling on a dihalopyridine (e.g., 2-bromo-5-chloropyridine). How can I control the chemoselectivity?

A2: Chemoselectivity can be achieved by exploiting the different reactivities of carbon-halogen bonds in Pd-catalyzed oxidative addition. The general order of reactivity is C-I > C-Br > C-OTf > C-Cl. [20]

-

Strategy:

-

First Coupling at the More Reactive Site: Couple at the C-Br bond first using standard Suzuki (or other) conditions. The C-Cl bond will remain largely untouched if the reaction is not overheated or run for an excessive amount of time.

-

Second Coupling at the Less Reactive Site: After purifying the mono-coupled product, perform the second coupling at the C-Cl bond. This will require more forcing conditions: higher temperature, a stronger base, and a more active catalyst system (e.g., one with a highly electron-rich Buchwald-type ligand).

-

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Procter, D. J., Flowerdew, B. E., & O'Duill, M. (2016). Radical-Based C–H Functionalization of Heteroaromatics. In Topics in Heterocyclic Chemistry (pp. 1-45). Springer.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

-

Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074–1086. Available at: [Link]

- Larsen, C. H., & Anderson, K. W. (2010). A practical guide to palladium-catalyzed cross-coupling reactions.

- Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-36.

- Albini, A., & Pietra, S. (1989). Heterocyclic N-Oxides. CRC Press.

- Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534–551.

- Minisci, F., Vismara, E., & Fontana, F. (1989).

-

Duncton, M. A. J. (2011). Minisci-type reactions: a powerful method for C–H functionalization in heteroaromatics. MedChemComm, 2(12), 1135. Available at: [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Toluamide and deprotonation routes to substituted aromatics. Chemical Reviews, 90(6), 879–933. Available at: [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Shang, R., & Ilies, L. (2017). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 15(43), 9104-9113. Available at: [Link]

-

Chichibabin Reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Directed ortho metalation. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2017). Chemistry – A European Journal, 23(39), 9206-9220. Available at: [Link]

- Pratt, D. A., & MacMillan, D. W. C. (2006). Radical-Based Regioselective C−H Functionalization of Electron-Deficient Heteroarenes: The Surprising Effect of Solvent and pH. Journal of the American Chemical Society, 128(15), 5104-5105.

-

Electrophilic substitution on pyridine. (n.d.). QuimicaOrganica.org. Retrieved January 24, 2026, from [Link]

- A Pyridine–Pyridine Cross-Coupling Reaction via Dearomatized Radical Intermediates. (2019).

- Metalation of pyridine is complicated by 1,2-addition of the organometallic into the pyridine ring. (n.d.). Andrew G. Myers Research Group, Harvard University.

- Chichibabin reaction mechanism. (n.d.).

- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2021). New Journal of Chemistry, 45(1), 169-178.

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science, 8(6), 4473-4478. Available at: [Link]

- Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.

- Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (2016). Tetrahedron, 72(22), 2823-2828.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange.

- Directed (ortho) Metallation. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 6. myttex.net [myttex.net]

- 7. quora.com [quora.com]

- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. baranlab.org [baranlab.org]

- 16. uwindsor.ca [uwindsor.ca]

- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 18. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 20. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: 3-(5-Methoxypyridin-3-yl)propanoic Acid & Derivatives

Welcome to the technical support center for 3-(5-Methoxypyridin-3-yl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles to ensure the integrity of your research.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might observe during your experiments, providing potential causes and actionable solutions.

1. Q: I've observed a change in the physical appearance of my solid compound (e.g., color change, clumping) during storage. What could be the cause?

A: Changes in the physical appearance of a solid active pharmaceutical ingredient (API) often point to underlying stability issues. For 3-(5-Methoxypyridin-3-yl)propanoic acid, this could be due to:

-

Hygroscopicity: The carboxylic acid and pyridine nitrogen can absorb atmospheric moisture, leading to clumping.

-

Photodegradation: Exposure to light, especially UV, can induce photochemical reactions in pyridine-containing compounds, potentially causing a color change (e.g., to yellow or brown). Pyridine and its derivatives are known to have two excited states, (n→π) and (π→π), which can lead to unique photochemical properties.[1]

-

Oxidation: The pyridine ring can be susceptible to slow oxidation over time, especially in the presence of air and light.

Troubleshooting Steps:

-

Review Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial in a desiccator or a controlled low-humidity environment.

-

Inert Atmosphere: For long-term storage, consider blanketing the compound with an inert gas like argon or nitrogen.

-

Re-analysis: Use techniques like HPLC to check for the appearance of new impurity peaks compared to a freshly prepared sample.[2]

2. Q: My compound shows a new, more polar peak on the HPLC chromatogram after being in an acidic solution. What is this likely to be?

A: The appearance of a new, more polar peak in an acidic medium strongly suggests the hydrolysis of the methoxy group. Aryl methyl ethers can be cleaved under acidic conditions to form the corresponding phenol.[3] In this case, the methoxy group on the pyridine ring is likely being converted to a hydroxyl group, forming 3-(5-hydroxypyridin-3-yl)propanoic acid. The resulting hydroxyl group increases the compound's polarity, leading to a shorter retention time on a reverse-phase HPLC column.

Causality: The ether oxygen is protonated under acidic conditions, making the methyl group a better leaving group for nucleophilic attack by water.

Preventative Measures & Solutions:

-

pH Control: If your experimental conditions allow, maintain the pH of the solution above 4. For formulations, consider using a buffer system.

-

Temperature Management: Acid-catalyzed hydrolysis is temperature-dependent. Running reactions at lower temperatures can significantly reduce the rate of this degradation.

-

Structural Modification: If you are in the drug design phase, consider replacing the methoxy group with a more stable alternative if this degradation pathway is critical.

3. Q: I'm seeing a loss of my main compound peak in my HPLC analysis, but no single major degradation product. What could be happening?

A: A general loss of the parent compound without the formation of a distinct major degradant can be indicative of several processes, including:

-

Complex Photodegradation: Pyridine derivatives can undergo complex phototransposition reactions, leading to a variety of isomeric products that may not be easily resolved or detected.[1]

-

Oxidative Degradation: Slow oxidation can lead to a cascade of reactions, forming multiple minor products. The pyridine ring's electron distribution can influence its reactivity with enzymes and oxidative agents.[4][5]

-

Adsorption: The compound may be adsorbing to the surfaces of your container or experimental apparatus, especially if you are working with very dilute solutions.

Troubleshooting Workflow:

The following workflow can help diagnose the issue:

Caption: Troubleshooting workflow for non-specific compound loss.

II. Frequently Asked Questions (FAQs)

1. Q: What are the most likely degradation pathways for 3-(5-Methoxypyridin-3-yl)propanoic acid under forced degradation conditions?

A: Based on the chemical structure, the primary degradation pathways to investigate during forced degradation studies are:

-

Acidic Hydrolysis: Cleavage of the methoxy ether to form 3-(5-hydroxypyridin-3-yl)propanoic acid.[3]

-

Oxidative Degradation: Formation of N-oxides or hydroxylation of the pyridine ring.[4]

-

Thermal Degradation: Potential for decarboxylation of the propanoic acid side chain at elevated temperatures, which is a known reaction for some pyridine carboxylic acids.[6][7][8]

-

Photodegradation: Isomerization or other complex reactions due to UV/Vis light exposure.[1]

The following diagram illustrates these potential pathways:

Caption: Potential degradation pathways under stress conditions.

2. Q: How should I prepare solutions of this compound for in-vitro assays to ensure stability?

A: To maintain the stability of 3-(5-Methoxypyridin-3-yl)propanoic acid in solution:

-

Solvent Choice: Use a high-quality, anhydrous solvent if possible. If an aqueous buffer is required, prepare it fresh.

-

pH of Aqueous Solutions: The compound is a propanoic acid derivative and will have a pKa around 4.87.[9] To avoid potential acid-catalyzed hydrolysis of the methoxy group, it is advisable to use a buffer system with a pH between 6 and 8.

-

Light Protection: Prepare and handle solutions in a Class II biosafety cabinet with the sash down to minimize light exposure, or use amber-colored labware.

-

Temperature: Prepare stock solutions cold and store them at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

3. Q: Are there any specific analytical methods recommended for stability testing of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for stability testing.[2]

-

Method: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.

-

Detection: The pyridine ring is a chromophore, so UV detection (e.g., at 254 nm or 270 nm) should provide good sensitivity.[10]

-

Validation: The analytical method should be "stability-indicating," meaning it can separate the intact drug from its degradation products. This is typically confirmed during forced degradation studies.[11]

Table 1: Recommended Starting HPLC Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.7-5 µm, 4.6 x 150 mm | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the acid. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase. |

| Gradient | 5% to 95% B over 15 minutes | A good starting point for separating parent from potential degradants. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at 270 nm | Based on the typical absorbance of pyridine rings.[10] |

III. Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of 3-(5-Methoxypyridin-3-yl)propanoic acid in 0.1 M HCl.

-

Incubation: Place the solution in a water bath at 60°C.

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralization: Immediately neutralize the acidic aliquot with an equimolar amount of NaOH to stop the reaction.

-

Analysis: Dilute the neutralized sample with the mobile phase and analyze by a validated stability-indicating HPLC method.

-

Data Evaluation: Monitor for the decrease in the parent peak area and the increase in any degradation product peaks.

References

-

ResearchGate. 2-Methoxy Pyridine. Available from: [Link]

-

Ashenhurst, J. Cleavage Of Ethers With Acid. Master Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid. PubChem. Available from: [Link]

-

Wang, L., et al. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available from: [Link]

-

Rathore, A. S. Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. Available from: [Link]

-

Samel, U. R., et al. Propionic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Available from: [Link]

-

Cornish, L. Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

-

Pavlik, J. W., et al. Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Arkivoc, 2018(6), 254-271. Available from: [Link]

-

ResearchGate. Degradation Pathways. Available from: [Link]

-

National Center for Biotechnology Information. Propionic Acid. PubChem. Available from: [Link]

-

Dunn, G. E., & Thimm, H. F. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Available from: [Link]

-

Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. Available from: [Link]

-

Sims, G. K., & O'Loughlin, E. J. Degradation of Pyridines in the Environment. Critical Reviews in Environmental Control, 23(1), 1-56. Available from: [Link]

-

Kumar, P., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14384-14406. Available from: [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products. Available from: [Link]

-

He, J., et al. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed, 29802182. Available from: [Link]

-

Almac Group. Spotlight on stability: API and drug product testing. Available from: [Link]

-

Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. Available from: [Link]

-

The Good Scents Company. 2-methoxypyridine. Available from: [Link]

-

Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]

-

Wikipedia. Pyridine. Available from: [Link]

-

Taylor & Francis Online. Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Available from: [Link]

-

ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available from: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. ema.europa.eu [ema.europa.eu]

Technical Support Center: Scaling Up the Synthesis of 3-(5-Methoxypyridin-3-yl)propanoic Acid

Welcome to the technical support center for the synthesis of 3-(5-Methoxypyridin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis and scale-up of this important compound.

Introduction: The Synthetic Strategy

The synthesis of 3-(5-Methoxypyridin-3-yl)propanoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially when scaling up. The most common and reliable synthetic route involves a three-stage process:

-

Synthesis of the Starting Material: Preparation of 5-methoxy-3-pyridinecarboxaldehyde from a suitable precursor.

-

Knoevenagel-Doebner Condensation: Reaction of the aldehyde with malonic acid to form 3-(5-methoxypyridin-3-yl)acrylic acid.

-

Catalytic Hydrogenation: Reduction of the acrylic acid derivative to the desired propanoic acid.

This guide will break down each of these stages, providing detailed protocols, troubleshooting for common issues, and insights into the chemical principles at play.

Stage 1: Synthesis of 5-methoxy-3-pyridinecarboxaldehyde

The successful synthesis of the final product is contingent on the quality and availability of the starting aldehyde. A common method for the preparation of 5-methoxy-3-pyridinecarboxaldehyde is the formylation of a Grignard reagent derived from 3-bromo-5-methoxypyridine.

Experimental Protocol: Synthesis of 5-methoxy-3-pyridinecarboxaldehyde

| Parameter | Value |

| Reactants | 3-bromo-5-methoxypyridine, Isopropylmagnesium chloride, N,N-Dimethylformamide (DMF) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | ~3 hours |

| Work-up | Aqueous quench, extraction with dichloromethane |

| Purification | Silica gel column chromatography |

| Expected Yield | 60-70% |

Step-by-Step Procedure:

-

In an oven-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-bromo-5-methoxypyridine (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add isopropylmagnesium chloride (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0°C and slowly add a solution of anhydrous N,N-dimethylformamide (1.2 equivalents) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methoxy-3-pyridinecarboxaldehyde.[1]

Troubleshooting Guide & FAQs: Stage 1

Q1: The Grignard reaction is not initiating.

-

A1: Possible Causes & Solutions:

-

Wet Glassware or Reagents: Ensure all glassware is rigorously dried and that the THF and DMF are anhydrous. Even trace amounts of water can quench the Grignard reagent.

-

Inactive Magnesium: If using magnesium turnings, briefly crush them in a mortar and pestle to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

-

Low Temperature: While the initial addition is done at 0°C, slight warming may be necessary to initiate the reaction.

-

Q2: The yield of the aldehyde is low.

-

A2: Possible Causes & Solutions:

-

Incomplete Grignard Formation: This can be due to the reasons listed in A1. Monitor the disappearance of the starting bromide by TLC to ensure complete conversion before adding DMF.

-

Side Reactions: The Grignard reagent can react with the product aldehyde. Ensure the DMF is added slowly at a low temperature to minimize this.

-

Purification Losses: The product can be somewhat volatile. Be cautious during solvent removal.

-

Q3: What are the key safety precautions for this step?

-

A3: Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere (nitrogen or argon). Isopropylmagnesium chloride is flammable. Anhydrous THF can form explosive peroxides; always use freshly distilled or inhibitor-free solvent.

Stage 2: Knoevenagel-Doebner Condensation

This classic reaction forms the carbon-carbon double bond of the acrylic acid intermediate. The Doebner modification, using pyridine as the solvent and a catalytic amount of piperidine, is particularly effective for this transformation.[2][3][4][5][6]

Experimental Protocol: Synthesis of 3-(5-methoxypyridin-3-yl)acrylic acid

| Parameter | Value |

| Reactants | 5-methoxy-3-pyridinecarboxaldehyde, Malonic acid |

| Catalyst | Piperidine |

| Solvent | Pyridine |

| Reaction Temperature | 60-80°C |

| Reaction Time | 2-4 hours |

| Work-up | Acidification and filtration |

| Purification | Recrystallization |

| Expected Yield | 80-90% |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 5-methoxy-3-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-(5-methoxypyridin-3-yl)acrylic acid.[4]

Troubleshooting Guide & FAQs: Stage 2

Q1: The reaction is sluggish or incomplete.

-

A1: Possible Causes & Solutions:

-

Insufficient Catalyst: Ensure the correct amount of piperidine is added.

-

Low Temperature: The reaction may require gentle heating to proceed at a reasonable rate.

-

Impure Aldehyde: Impurities in the starting aldehyde can inhibit the reaction. Ensure the aldehyde from Stage 1 is of high purity.

-

Q2: The product is difficult to precipitate or is oily.

-

A2: Possible Causes & Solutions:

-

Incomplete Reaction: Unreacted starting materials can act as impurities that hinder crystallization.

-

Incorrect pH: Ensure sufficient acid is added during work-up to fully protonate the carboxylate and the pyridine nitrogen. The pH should be acidic.

-

Solvent Choice for Recrystallization: Experiment with different solvent systems for recrystallization if the initial choice is ineffective.

-

Q3: How can I avoid side reactions?

-